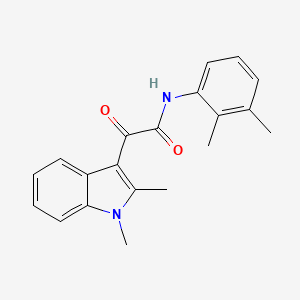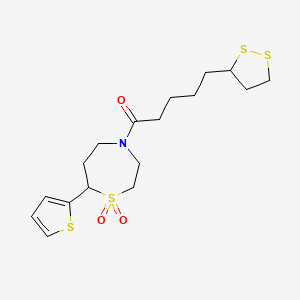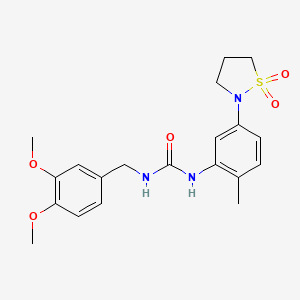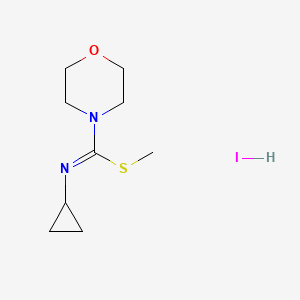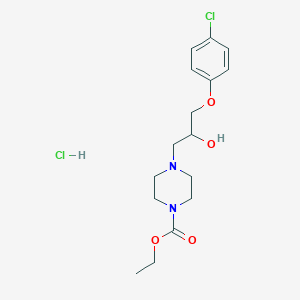
Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other active compounds . The presence of the chlorophenoxy group suggests that it might have some biological activity, as this group is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a piperazine ring, with the ethyl carboxylate group and the 3-(4-chlorophenoxy)-2-hydroxypropyl group attached at different positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds similar to Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride, highlighting the chemical processes involved in creating these compounds and their structural properties. For instance, Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents, showcasing the chemical versatility and potential therapeutic applications of compounds within this chemical family. The synthesis process involved the creation of hydrochloride salts and the detailed characterization of the protonation states of nitrogen atoms in the piperazine ring, demonstrating the complexity and precision required in chemical synthesis and analysis (Marvanová et al., 2016).
Anticancer Potential
Research into the potential anticancer applications of compounds structurally related to Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has been conducted, with studies exploring their effects on cancer cell proliferation and survival. For example, Temple et al. (1983) investigated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, revealing their impacts on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. Such studies highlight the potential of these compounds in developing new anticancer agents, pointing to the broader implications of chemical synthesis in medical research (Temple et al., 1983).
Neuropharmacological Effects
Compounds within the chemical family of Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride have been studied for their neuropharmacological effects, offering insights into their potential therapeutic applications. Fuller et al. (1981) examined the disposition and pharmacological effects of m-Chlorophenylpiperazine in rats, a compound with structural similarities, demonstrating its potent inhibition of serotonin binding and its effects on serotonin receptor stimulation in vivo. Such research indicates the possibility of leveraging these compounds in developing treatments for neurological disorders, based on their interactions with neurotransmitter systems (Fuller et al., 1981).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4.ClH/c1-2-22-16(21)19-9-7-18(8-10-19)11-14(20)12-23-15-5-3-13(17)4-6-15;/h3-6,14,20H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQHIFGHDMBMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)
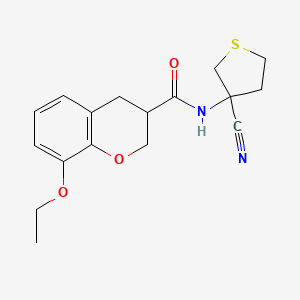
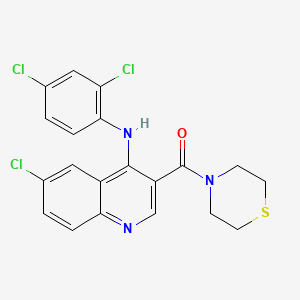
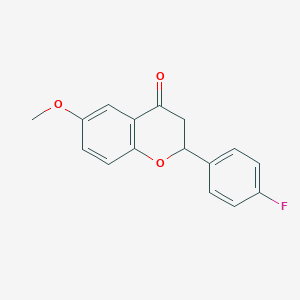
![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)
